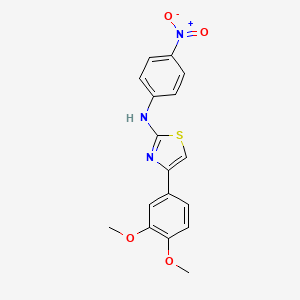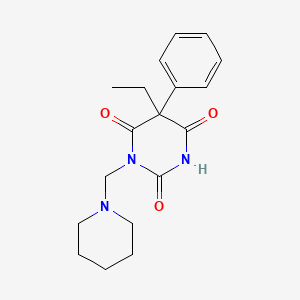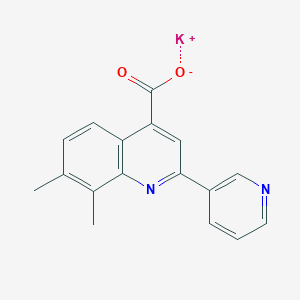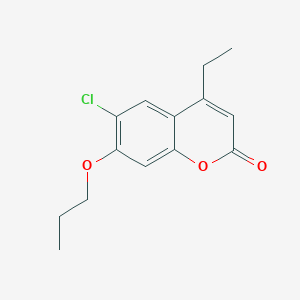
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as DNTT, is a thiazole derivative that has attracted attention in scientific research due to its potential applications in various fields. DNTT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been evaluated for its anticancer activity against different cancer cell lines. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various diseases, including cancer. In material science, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been investigated for its use in organic electronics, such as organic field-effect transistors and solar cells. In analytical chemistry, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied to understand its biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to inhibit CK2 activity by binding to the ATP-binding site of the enzyme. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells. In material science, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit anticancer activity against different cancer cell lines. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
实验室实验的优点和局限性
One advantage of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is its potential use as an anticancer agent and inhibitor of CK2 activity. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, one limitation of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is the further investigation of its potential use as an anticancer agent and inhibitor of CK2 activity. Another direction is the exploration of its use in organic electronics, such as organic field-effect transistors and solar cells. Additionally, further studies can be conducted to improve the solubility of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine in water, which can enhance its potential use in certain experiments.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit anticancer activity against different cancer cell lines and has potential use as an inhibitor of CK2 activity. 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, the low solubility of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine in water can limit its use in certain experiments. There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, including the investigation of its potential use as an anticancer agent and inhibitor of CK2 activity, exploration of its use in organic electronics, and improvement of its solubility in water.
合成方法
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been achieved using different methods, including the condensation reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde followed by cyclization with Lawesson's reagent. Another method involves the reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The product obtained is then cyclized with phosphorus pentoxide to yield 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-3-11(9-16(15)24-2)14-10-25-17(19-14)18-12-4-6-13(7-5-12)20(21)22/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRTRWFWXDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)



![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)